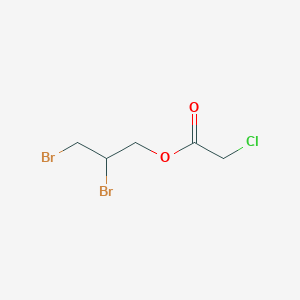

2,3-Dibromopropyl chloroacetate

Description

Structure

3D Structure

Properties

CAS No. |

6301-36-6 |

|---|---|

Molecular Formula |

C5H7Br2ClO2 |

Molecular Weight |

294.37 g/mol |

IUPAC Name |

2,3-dibromopropyl 2-chloroacetate |

InChI |

InChI=1S/C5H7Br2ClO2/c6-1-4(7)3-10-5(9)2-8/h4H,1-3H2 |

InChI Key |

NAXYSIZEOBNAHI-UHFFFAOYSA-N |

Canonical SMILES |

C(C(CBr)Br)OC(=O)CCl |

Origin of Product |

United States |

Synthetic Methodologies for 2,3 Dibromopropyl Chloroacetate and Analogues

Esterification Approaches to Chloroacetate (B1199739) Formation

The formation of the chloroacetate ester is a critical step in the synthesis of 2,3-Dibromopropyl Chloroacetate. This can be achieved either by reacting 2,3-dibromopropan-1-ol with a chloroacetic acid source or by first creating an unsaturated ester, allyl chloroacetate, which is subsequently brominated. The primary methods for this esterification are direct reaction with chloroacetic acid and transesterification.

Direct Esterification Reactions with Chloroacetic Acid

Direct esterification involves the reaction of an alcohol with chloroacetic acid, typically in the presence of an acid catalyst to accelerate the reaction, which produces water as a byproduct. For the synthesis of this compound, this would involve the reaction of 2,3-dibromopropan-1-ol with chloroacetic acid.

An alternative and common strategy involves the esterification of allyl alcohol with chloroacetic acid to produce allyl chloroacetate. This intermediate is then brominated in a subsequent step. The general reaction is as follows:

ClCH₂COOH + HOCH₂CH=CH₂ ⇌ ClCH₂COOCH₂CH=CH₂ + H₂O

To drive the equilibrium towards the product side, water is continuously removed from the reaction mixture, often by azeotropic distillation using a water-carrying agent like benzene, cyclohexane, or toluene. scielo.brorgsyn.org

Transesterification Routes for this compound Synthesis

Transesterification is an alternative route where an existing ester is reacted with an alcohol in the presence of a catalyst. To synthesize this compound, one could react a simple alkyl chloroacetate, such as methyl chloroacetate or ethyl chloroacetate, with 2,3-dibromopropan-1-ol.

ClCH₂COOR' + HOCH₂(CHBr)(CH₂Br) ⇌ ClCH₂COOCH₂(CHBr)(CH₂Br) + R'OH (where R' = Methyl, Ethyl)

This equilibrium reaction is driven forward by removing the more volatile alcohol (R'OH) byproduct through distillation. This method can be advantageous under certain conditions, avoiding the direct use of corrosive chloroacetic acid and the production of water.

Catalytic Strategies in Esterification for Enhanced Yields and Selectivity

Catalysts are essential for achieving high yields in esterification reactions in a reasonable timeframe. tandfonline.com Traditionally, strong mineral acids like sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄), or organic acids like p-toluenesulfonic acid, have been used. orgsyn.orgresearchgate.netresearchgate.net However, these can lead to issues with corrosion, purification, and waste disposal. tandfonline.com

Modern catalytic strategies focus on reusable, environmentally friendly, and highly active catalysts. These include both homogeneous and heterogeneous systems.

Lewis Acid Catalysts : Water-tolerant Lewis acids like lanthanide triflates and metal methanesulfonates (e.g., Zinc methanesulfonate) have shown high activity. researchgate.net Lanthanum dodecyl sulfate (B86663) (LDDS), a surfactant-type Lewis acid catalyst, has been used effectively for the synthesis of isopropyl chloroacetate, achieving yields of 98.3%. scielo.br

Solid Acid Catalysts : Heterogeneous catalysts offer the advantage of easy separation from the reaction mixture. researchgate.net Examples include cation-exchange resins, zeolites like H-ZSM-5, and heteropoly acids (e.g., tungstophosphoric acid) supported on materials like SBA-15 silica (B1680970). tandfonline.comresearchgate.net

Surfactant Catalysts : Sodium dodecyl sulfate (SDS) has been successfully used as a catalyst for the synthesis of ethyl chloroacetate, yielding 97.1%. tandfonline.comtandfonline.com It is believed to hydrolyze into sodium bisulfate, which acts as the active Brønsted acid catalyst, while being environmentally benign and easy to handle. tandfonline.com

Below is a table summarizing the performance of various catalysts in the synthesis of different chloroacetate esters, which are analogous to the synthesis of this compound.

| Catalyst | Reactants | Yield | Reaction Time | Temperature | Reference |

| Lanthanum dodecyl sulfate (LDDS) | Isopropanol + Chloroacetic Acid | 98.3% | 2.5 h | Reflux | scielo.br |

| Zinc methanesulfonate | Isopropanol + Chloroacetic Acid | 96.2% | 2.5 h | 85-90°C | researchgate.net |

| Sodium dodecyl sulfate (SDS) | Ethanol + Chloroacetic Acid | 97.1% | 2.5 h | Reflux | tandfonline.comtandfonline.com |

| p-Toluenesulfonic acid | Trimethylene chlorohydrin + Acetic Acid | 93-95% | Reflux | 69°C (azeotrope) | orgsyn.org |

| SBA-15 supported tungstophosphoric acid | n-Butanol + Monochloroacetic Acid | >90% | 4 h | 110°C | researchgate.net |

Bromination Strategies for Propane (B168953) Derivatives

The introduction of two bromine atoms onto the propyl chain is the second key transformation. The most direct and regioselective method to synthesize this compound is through the electrophilic addition of bromine (Br₂) to the double bond of an allyl precursor, namely allyl chloroacetate.

Regioselective Bromination of Propyl Moieties

Regioselectivity is crucial in determining the final structure of the product. While free-radical bromination of a saturated propane chain can occur, it is less selective and leads to a mixture of isomers. libretexts.orgpressbooks.pub For instance, the bromination of propane yields a mixture of 1-bromopropane (B46711) and 2-bromopropane. libretexts.orgmsu.edu

The preferred method for synthesizing the 2,3-dibromo configuration is the addition of molecular bromine across the carbon-carbon double bond of allyl chloroacetate. This reaction is highly regioselective, with one bromine atom adding to each of the two carbons that constituted the double bond, resulting in the desired 2,3-dibromopropyl structure.

ClCH₂COOCH₂CH=CH₂ + Br₂ → ClCH₂COOCH₂(CHBr)(CH₂Br)

Alternative bromination reactions, such as allylic bromination using N-bromosuccinimide (NBS), are not suitable as they would result in the substitution of a hydrogen atom on the carbon adjacent to the double bond, leading to a different constitutional isomer. masterorganicchemistry.com

Reaction Conditions Influencing Dibromination Patterns

The conditions for the electrophilic addition of bromine to an alkene like allyl chloroacetate are typically mild and well-controlled to prevent side reactions.

Solvent : The reaction is usually carried out in an inert solvent that can dissolve both the substrate and bromine. Common choices include halogenated hydrocarbons like dichloromethane (B109758) (CH₂Cl₂) or carbon tetrachloride (CCl₄).

Temperature : The reaction is often performed at low temperatures, sometimes at 0°C or even lower, to control the exothermicity of the reaction and minimize the formation of byproducts.

Reagent : Molecular bromine (Br₂) is the standard reagent. It is typically added slowly and with stirring to the solution of allyl chloroacetate to maintain control over the reaction rate and temperature. The characteristic reddish-brown color of bromine disappears as it reacts with the alkene, providing a visual indicator of the reaction's progress.

By carefully controlling these conditions, the dibromination of allyl chloroacetate proceeds smoothly to give a high yield of this compound.

Multi-Step Synthetic Sequences Incorporating Halogenated Building Blocks

The most direct and conventional approach to synthesizing this compound involves a multi-step sequence. This typically begins with the bromination of an unsaturated precursor to create the 2,3-dibromopropyl moiety, followed by esterification with a chloroacetic acid derivative.

A plausible and commonly employed pathway starts with the bromination of allyl alcohol to produce 2,3-dibromopropan-1-ol. This intermediate, a key halogenated building block, is then subjected to esterification. The esterification can be achieved by reacting the alcohol with chloroacetyl chloride or chloroacetic acid itself, often in the presence of an acid catalyst to facilitate the reaction. The use of chloroacetyl chloride is generally more reactive and proceeds under milder conditions, though it is also more corrosive and moisture-sensitive.

Alternatively, one could envision a route starting from a pre-formed chloroacetate ester of an unsaturated alcohol, such as allyl chloroacetate, which would then be subjected to bromination across the double bond. However, the former route is often preferred due to the potential for side reactions and the relative ease of handling the individual steps.

The synthesis of related haloalkyl esters follows similar principles. For instance, the synthesis of various alkyl bromides can be achieved through the reaction of the corresponding alcohol with reagents like sodium bromide in the presence of a strong acid such as sulfuric acid. This method is a staple in organic synthesis for introducing a bromine atom onto an alkyl chain.

Table 1: Representative Multi-Step Synthesis Data for a Related Haloester

| Reactant 1 | Reactant 2 | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Monochloroacetic acid | n-Butanol | SBA-15 supported tungstophosphoric acid | 130 | 5 | >98 | researchgate.net |

This table presents data for the esterification of monochloroacetic acid with n-butanol as a representative example of the esterification step in the synthesis of a haloester.

Novel Synthetic Pathways for Brominated Chloroacetates

Recent advancements in synthetic chemistry have opened up new avenues for the preparation of halogenated esters, including brominated chloroacetates. These novel pathways often focus on improving efficiency, selectivity, and the use of less hazardous reagents.

One area of innovation is the use of metal-catalyzed reactions. For example, palladium-catalyzed cross-coupling reactions have been employed in the synthesis of complex haloenol esters, demonstrating the power of transition metals in forming carbon-carbon and carbon-heteroatom bonds with high precision. While not a direct synthesis of this compound, these methods showcase the potential for developing novel catalytic cycles for the targeted synthesis of polysubstituted halogenated compounds.

Another emerging frontier is the application of biocatalysis. The use of enzymes, such as halogenases and lipases, offers a highly selective and environmentally benign alternative to traditional chemical methods. Halogenases can introduce halogen atoms into organic molecules with remarkable regio- and stereoselectivity, while lipases are efficient catalysts for esterification reactions. The enzymatic synthesis of esters can often be performed in aqueous media or non-toxic organic solvents under mild conditions, reducing the environmental impact of the process. For instance, immobilized lipases have been shown to be effective in the synthesis of various esters, including those from biomass-derived alcohols, with high conversion rates and selectivity.

Table 2: Examples of Novel Synthetic Approaches to Halogenated and Ester Compounds

| Synthetic Approach | Catalyst/Enzyme | Substrate Example | Product Type | Key Advantage | Reference |

|---|---|---|---|---|---|

| Biocatalytic Esterification | Immobilized Aspergillus oryzae lipase | Furfuryl alcohol and C8-C18 carboxylic acids | Furfuryl esters | High conversion, continuous flow synthesis | rsc.org |

| Metal-Catalyzed Coupling | [Pd(PPh₃)₄] | Bromoenol acetate (B1210297) and organoboron reagents | Trisubstituted olefins | High yield and stereoselectivity | mdpi.com |

This table highlights novel synthetic methods that could be adapted for the synthesis of brominated chloroacetates, showcasing the use of biocatalysis and metal catalysis.

Green Chemistry Considerations in the Synthesis of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes for all chemical compounds, including this compound. The goal is to minimize the environmental footprint by reducing waste, using less hazardous substances, and improving energy efficiency.

A key consideration is the choice of solvent. Traditional organic solvents are often volatile, flammable, and toxic. Green alternatives include the use of water, supercritical fluids, or biodegradable solvents. For instance, research has demonstrated the use of acetonitrile (B52724) as a greener solvent for Steglich esterification, a common method for forming ester bonds.

The use of catalytic processes, both chemical and enzymatic, is another cornerstone of green chemistry. Catalysts, used in small amounts, can replace stoichiometric reagents, leading to higher atom economy and reduced waste. As mentioned previously, biocatalysts like lipases and halogenases are particularly attractive due to their high selectivity and operation under mild, aqueous conditions.

Furthermore, the development of solvent-free reaction conditions represents a significant step towards greener synthesis. Mechanochemical methods, where reactions are induced by mechanical force (e.g., grinding or milling), can eliminate the need for solvents altogether. For example, the bromination of chalcones has been successfully carried out using a solid-state reaction with tetrabutylammonium (B224687) tribromide, offering a cleaner alternative to traditional solution-phase bromination.

Table 3: Green Chemistry Approaches in Halogenation and Esterification

| Green Chemistry Principle | Method/Reagent | Substrate Example | Reaction Type | Environmental Benefit | Reference |

|---|---|---|---|---|---|

| Use of Safer Solvents | Acetonitrile | Carboxylic acids and alcohols | Steglich Esterification | Replacement of hazardous chlorinated or amide solvents | |

| Catalysis | Tetrabutylammonium Tribromide (TBATB) | Chalcones | Bromination | Solvent-free reaction, high yield | researchgate.net |

| Use of Renewable Feedstocks | Biomass-derived furfuryl alcohol | Furfuryl alcohol and fatty acids | Biocatalytic Esterification | Utilization of sustainable starting materials | rsc.org |

This table illustrates the application of green chemistry principles to reactions relevant to the synthesis of this compound.

Reaction Mechanisms and Reactivity of 2,3 Dibromopropyl Chloroacetate

Nucleophilic Substitution Mechanisms Involving the Chloroacetate (B1199739) Moiety

The chloroacetate portion of 2,3-dibromopropyl chloroacetate presents a key site for nucleophilic attack. The electron-withdrawing nature of the chlorine atom polarizes the adjacent carbon, making it susceptible to reaction with a variety of nucleophiles.

Mechanistic Investigations of SN2 Reactions at the α-Carbon of the Chloroacetate Group

The primary carbon of the chloroacetate group is a prime target for bimolecular nucleophilic substitution (SN2) reactions. In this concerted mechanism, a nucleophile attacks the carbon atom while the leaving group, in this case, the chloride ion, simultaneously departs. The reaction proceeds through a transition state where both the incoming nucleophile and the departing leaving group are partially bonded to the carbon atom. The rate of this reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile.

The stereochemistry of SN2 reactions is characterized by an inversion of configuration at the reaction center. However, as the α-carbon of the chloroacetate group is not a stereocenter in this molecule, this particular aspect is not a primary consideration. The efficiency of the SN2 reaction is influenced by the strength of the nucleophile, the nature of the solvent, and the steric hindrance around the reaction site. Stronger nucleophiles will lead to faster reaction rates. Polar aprotic solvents are generally favored for SN2 reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus preserving its reactivity.

Exploration of Intramolecular Cyclization Pathways

The structure of this compound allows for the possibility of intramolecular cyclization reactions. Under basic conditions, deprotonation can occur, leading to the formation of an internal nucleophile. For instance, treatment with a base could lead to the formation of an epoxide. mdpi.com Research has shown that N-(3-oxoalkyl)chloroacetamides can undergo intramolecular cyclization to form cis-3,4-epoxypiperidin-2-ones. mdpi.com This suggests that similar intramolecular pathways could be accessible for this compound, potentially leading to the formation of cyclic ethers or other heterocyclic systems. The regioselectivity of such cyclizations would be influenced by the relative stability of the resulting ring structures, with five- and six-membered rings being generally favored.

Electrophilic Reactivity and Addition Reactions of the Dibromopropyl Framework

The dibromopropyl portion of the molecule, derived from the addition of bromine to an allyl group, can exhibit electrophilic character. The carbon-bromine bonds are polarized, with the carbon atoms being electrophilic centers. These sites can be attacked by nucleophiles, leading to substitution reactions.

Furthermore, if the parent compound were an unsaturated analog, the double bond would be susceptible to electrophilic addition reactions. In such reactions, an electrophile would add across the double bond. savemyexams.com The mechanism of electrophilic addition typically involves a two-step process. savemyexams.comlibretexts.org First, the electron-rich double bond attacks the electrophile, forming a carbocation intermediate. savemyexams.comlibretexts.org This is the slow, rate-determining step. In the second, fast step, a nucleophile attacks the carbocation, leading to the final addition product. savemyexams.comlibretexts.org The presence of bromine atoms on adjacent carbons in this compound is the result of such an addition reaction to an allyl precursor.

The reaction of an unsymmetrical alkene, like propene, with bromine results in the formation of 1,2-dibromopropane, which illustrates the electrophilic addition mechanism. chemguide.co.uk The approaching pi bond of the alkene induces a dipole in the bromine molecule, making one bromine atom electrophilic. chemguide.co.uk This electrophilic bromine is then attacked by the alkene's pi electrons.

Hydrolytic Stability and Mechanisms of Ester Cleavage

The ester linkage in this compound is susceptible to hydrolysis, particularly under acidic or basic conditions. This cleavage of the ester bond can proceed through different mechanisms depending on the reaction conditions.

Under basic conditions, ester hydrolysis typically occurs via a saponification mechanism. A hydroxide (B78521) ion, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate, which then collapses to expel the alkoxide leaving group (in this case, the 2,3-dibromopropoxide ion), forming a carboxylic acid (chloroacetic acid). The alkoxide then deprotonates the carboxylic acid to yield a carboxylate salt and the alcohol (2,3-dibromopropanol).

Under acidic conditions, the mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, the alcohol (2,3-dibromopropanol) is eliminated, and the protonated carboxylic acid is regenerated.

The rate of hydrolysis is influenced by pH, temperature, and the presence of catalysts. The electron-withdrawing chloroacetate group can influence the rate of hydrolysis by affecting the electrophilicity of the carbonyl carbon.

Thermal Decomposition Pathways and Associated Mechanisms

The thermal decomposition of halogenated organic compounds like this compound can proceed through complex radical chain mechanisms. At elevated temperatures, the weaker bonds in the molecule are likely to break first. The carbon-bromine bonds are generally weaker than carbon-carbon or carbon-hydrogen bonds and are therefore likely to be the initial sites of homolytic cleavage, forming bromine radicals and an organic radical.

Studies on the thermal decomposition of other brominated compounds provide insights into potential pathways. For instance, the thermal decomposition of 2-bromopropene (B1265445) and 2-chloropropene (B1346963) has been shown to produce propyne (B1212725) and allene (B1206475) through dehydrohalogenation. rsc.orgnist.gov Similarly, the thermal decomposition of brominated flame retardants often leads to the release of hydrogen bromide (HBr) and various brominated and non-brominated organic compounds. cetjournal.itcetjournal.it Research on tetrabromobisphenol A bis(2,3-dibromopropyl ether) showed a significant exothermic decomposition between 290°C and 325°C, with a substantial weight loss. curtin.edu.au

The radicals formed during the initial cleavage can then participate in a series of propagation steps, including hydrogen abstraction and fragmentation, leading to a variety of smaller, volatile products. Termination steps, where radicals combine, will eventually end the chain reaction. The specific products formed will depend on the decomposition temperature and the presence of other substances.

Stereochemical Outcomes and Diastereoselectivity in Chemical Transformations

The stereochemistry of reactions involving this compound is an important consideration due to the presence of a stereocenter at the C2 position of the propyl chain. The C3 position is prochiral.

In nucleophilic substitution reactions at the chiral center (C2), the stereochemical outcome depends on the mechanism. An SN2 reaction would proceed with an inversion of configuration, leading to a specific stereoisomer of the product. An SN1 reaction, proceeding through a planar carbocation intermediate, would result in a racemic mixture of products. The choice between these pathways is influenced by factors such as the nature of the nucleophile, the solvent, and the stability of the potential carbocation.

Electrophilic addition reactions to an unsaturated precursor of this compound would also have stereochemical implications. The addition of bromine to an alkene can occur in either a syn or anti fashion. youtube.com The formation of a cyclic bromonium ion intermediate typically leads to anti-addition, where the two bromine atoms add to opposite faces of the double bond. youtube.com This results in the formation of specific diastereomers.

The diastereoselectivity of reactions involving this compound will be influenced by steric and electronic factors of both the substrate and the attacking reagent. For example, in an elimination reaction to form an alkene, the stereochemistry of the starting material will influence the geometry (E/Z) of the resulting alkene.

Kinetic and Thermodynamic Aspects of this compound Reactions

A thorough review of publicly available scientific literature and chemical databases reveals a significant gap in the detailed kinetic and thermodynamic data for reactions involving this compound. While extensive research exists for structurally related compounds, specific experimental data on the reaction rates, activation energies, and the interplay between kinetic and thermodynamic control for this particular molecule is not readily found.

Analysis of Reaction Rates and Activation Energies

Currently, specific experimental data detailing the reaction rates and associated activation energies for reactions of this compound are not available in the surveyed literature. The determination of these parameters would require dedicated experimental studies, such as monitoring the concentration of reactants and products over time under controlled conditions using techniques like spectroscopy or chromatography. Such studies would be essential to quantify the speed at which this compound undergoes transformations, such as nucleophilic substitution or elimination, and to determine the minimum energy required for these reactions to occur.

Investigations into Kinetic versus Thermodynamic Control in Competing Reaction Pathways

There is no specific information in the available literature that investigates kinetic versus thermodynamic control in competing reaction pathways for this compound. In principle, the presence of multiple reactive sites—the two bromine atoms and the chloroacetate group—could lead to different products depending on the reaction conditions. A kinetically controlled reaction would favor the product that is formed fastest, while a thermodynamically controlled reaction would yield the most stable product. Distinguishing between these pathways would necessitate careful product analysis under various temperatures and reaction times, data which is not currently published.

Temperature Dependence of Reaction Kinetics and Equilibrium Constants

Detailed studies on the temperature dependence of reaction kinetics and the corresponding equilibrium constants for reactions of this compound are not documented in the accessible scientific literature. The Arrhenius equation is a fundamental principle that could be applied to describe the relationship between temperature and reaction rate, while the van't Hoff equation could be used to understand how temperature affects the equilibrium position. However, without experimental data, the specific parameters for these relationships for this compound remain undetermined.

Applications of 2,3 Dibromopropyl Chloroacetate in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate

The key to the synthetic utility of 2,3-dibromopropyl chloroacetate (B1199739) lies in its nature as a polyfunctional compound. The vicinal dibromides and the α-chloro ester functionalities provide multiple sites for sequential or simultaneous reactions.

The 2,3-dibromopropyl group is susceptible to a range of transformations. For instance, it can undergo dehydrobromination to form an allyl or propargyl derivative, which can then participate in various cycloaddition or coupling reactions. The bromine atoms can also be substituted by a wide array of nucleophiles, such as amines, thiols, and cyanides, to introduce new functional groups.

The chloroacetate portion of the molecule is a well-known alkylating agent. nih.gov The chlorine atom is readily displaced by nucleophiles, providing a means to attach the entire 2,3-dibromopropyl ester moiety to other molecules. This dual reactivity makes 2,3-dibromopropyl chloroacetate a potentially powerful bifunctional intermediate, capable of linking two different molecular fragments.

Table 1: Potential Reactions at the Active Sites of this compound

| Reactive Site | Potential Reaction Type | Reagent/Conditions | Potential Product |

| 2,3-Dibromopropyl | Dehydrobromination | Base (e.g., NaOH, t-BuOK) | Allyl or propargyl chloroacetate |

| 2,3-Dibromopropyl | Nucleophilic Substitution | Amines, Thiols, Cyanides | Diamino, dithio, or dicyano propyl chloroacetate derivatives |

| Chloroacetate | Nucleophilic Substitution | Alcohols, Phenols, Amines | Ether or amine-linked 2,3-dibromopropyl esters |

| Chloroacetate | Hydrolysis | Acid or Base | 2,3-Dibromopropanol and chloroacetic acid |

Precursor to Functionalized Organic Molecules

The combination of reactive sites in this compound allows for its use as a precursor to a variety of functionalized organic molecules. By selectively targeting different parts of the molecule, chemists can, in theory, synthesize a range of complex structures.

For example, reaction with a diamine could lead to the formation of a heterocyclic compound, such as a piperazine (B1678402) derivative, with the chloroacetate group providing a handle for further functionalization. Alternatively, the chloroacetate moiety could first be reacted with a molecule of interest, and the dibromopropyl group could then be used to introduce further complexity. This step-wise approach would allow for the controlled construction of intricate molecular architectures. The synthesis of various heterocycles from dihaloalkanes is a well-established strategy in organic chemistry. rsc.orgcem.com

Building Block for the Construction of Polyhalogenated Compounds

As a polyhalogenated compound itself, this compound is a logical starting point for the synthesis of more complex molecules containing multiple halogen atoms. jagranjosh.com Polyhalogenated compounds are of interest in materials science and medicinal chemistry due to their unique physical and biological properties. libretexts.org

The existing bromine and chlorine atoms can be retained in the final product, or they can be selectively replaced to introduce other halogens, such as fluorine or iodine. For instance, treatment with a source of fluoride (B91410) could potentially lead to the corresponding fluoro-chloro-bromo derivative. The ability to fine-tune the halogenation pattern of a molecule is a valuable tool in the design of new materials and pharmaceuticals.

Contributions to the Synthesis of Specialty Esters and Derivatives

The ester functionality of this compound provides a handle for the synthesis of a variety of specialty esters. Transesterification with different alcohols would yield a library of 2,3-dibromopropyl esters with varying properties.

Furthermore, the chloroacetyl group can be used to introduce the 2,3-dibromopropyl ester as a protecting group for alcohols or phenols. The resulting ester could then be cleaved under specific conditions to regenerate the original hydroxyl group. The synthesis of various esters from chloroacetic acid is a common practice in organic synthesis. google.com

Table 2: Hypothetical Synthesis of Specialty Esters from this compound

| Reactant | Reaction Type | Product |

| Ethanol | Transesterification | Ethyl 2,3-dibromopropyl ester |

| Phenol | O-Alkylation | Phenyl 2,3-dibromopropyl ether |

| Benzylamine | N-Alkylation | N-Benzyl-2-(2,3-dibromopropoxy)acetamide |

Potential in the Development of Chemical Probes and Tags

The bifunctional nature of this compound makes it an intriguing candidate for the development of chemical probes and tags. One end of the molecule could be attached to a reporter group, such as a fluorophore or a biotin (B1667282) tag, while the other end could be used to covalently label a target biomolecule.

For example, the chloroacetate group could be used to alkylate a cysteine residue in a protein, while the dibromopropyl group could be modified to carry a fluorescent dye. Such a probe would allow for the specific labeling and visualization of the target protein. The development of selective alkylating agents for biological applications is an active area of research. nih.gov

Environmental Fate and Degradation Mechanisms

Atmospheric Degradation Pathways

There is currently no available scientific information regarding the atmospheric degradation of 2,3-Dibromopropyl chloroacetate (B1199739).

No studies were found that investigate the reaction kinetics or mechanisms of 2,3-Dibromopropyl chloroacetate with hydroxyl (•OH) radicals or other significant atmospheric oxidants. Consequently, its atmospheric lifetime and the nature of its degradation products are unknown.

Information on the susceptibility of this compound to photolytic degradation is not available. Research has not been published to determine if this compound can be broken down by direct or indirect photolysis in the atmosphere.

Aquatic Environmental Transformations

The behavior and transformation of this compound in aquatic environments have not been characterized in the available literature.

There are no published studies on the hydrolysis of this compound in aqueous media. Therefore, data on its hydrolysis rate constant and half-life under various environmental conditions are not available.

The influence of pH on the degradation kinetics of this compound has not been investigated. Scientific literature does not provide information on how different pH levels in water might affect its stability or degradation pathways.

Biotic Degradation Processes

There is a lack of research on the biotic degradation of this compound. No studies have been identified that assess its biodegradability by microorganisms in soil or water, nor have any metabolic pathways been described.

Data Tables

Due to the absence of quantitative research findings on the environmental fate and degradation of this compound, no data tables can be generated at this time.

Sorption to Environmental Matrices and Implications for Mobility

The sorption of organic compounds to soil is a complex process influenced by the physicochemical properties of both the chemical and the soil. mdpi.com For halogenated hydrocarbons, sorption is often positively correlated with the soil's organic matter content. osti.govau.dk Compounds with higher hydrophobicity tend to sorb more strongly to soil organic matter. Given the presence of halogen atoms, this compound is expected to exhibit some degree of hydrophobicity, leading to its partitioning into the soil's organic fraction.

The electrostatic interactions between the polar functional groups of the molecule and charged surfaces of clay minerals can also contribute to sorption. documentsdelivered.com The ester and chloroacetyl groups can participate in polar interactions, potentially increasing the compound's retention in soils with higher clay content.

The mobility of a chemical in soil is inversely related to its sorption. Therefore, in soils with low organic matter and clay content, this compound is expected to be more mobile and have a higher potential to leach into groundwater. Conversely, in soils rich in organic matter and clay, its mobility would be restricted, leading to longer residence times in the topsoil layers and potentially greater opportunity for microbial degradation. However, strong sorption can also reduce the bioavailability of the compound to microorganisms, potentially slowing down its degradation rate. au.dk

Table 2: Factors Influencing Sorption and Mobility of Halogenated Organic Compounds

| Soil Property | Influence on Sorption | Implication for Mobility | Reference |

|---|---|---|---|

| Organic Matter Content | Increases sorption | Decreases mobility | osti.govau.dk |

| Clay Content | Can increase sorption through polar interactions | Can decrease mobility | documentsdelivered.com |

| Soil pH | Can influence surface charge and speciation | Affects sorption and mobility | mdpi.com |

| Hydrophobicity of Compound | Increases sorption | Decreases mobility | au.dk |

This table is interactive. Click on the headers to sort the data.

Advanced Analytical Methodologies for Characterization and Detection

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for separating 2,3-Dibromopropyl chloroacetate (B1199739) from interfering substances, enabling its precise measurement. The choice of technique depends on the analytical objective, whether it is trace analysis or resolution from a complex mixture.

Gas Chromatography coupled with Mass Spectrometry (GC-MS) stands as a highly sensitive and selective method for the determination of trace levels of halogenated organic compounds like 2,3-Dibromopropyl chloroacetate. For analogous compounds such as 3-chloropropane-1,2-diol (3-MCPD), GC-MS has proven to be a robust analytical tool. agriculturejournals.cz The methodology typically involves a derivatization step to increase the volatility and thermal stability of the analyte. For instance, in the analysis of 3-MCPD, derivatization with agents like phenylboronic acid (PBA) or heptafluorobutyric anhydride (B1165640) is common before GC-MS analysis. agriculturejournals.cznih.gov This approach allows for very low detection limits, often in the micrograms per kilogram (µg/kg) range, making it ideal for trace analysis in various food and biological samples. agriculturejournals.cznih.govresearchgate.net

A typical GC-MS method would involve an injection of the derivatized sample into the GC, where it is vaporized and separated on a capillary column. The separated compounds then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing both qualitative and quantitative information. The use of a deuterated internal standard, such as 3-MCPD-d5 for 3-MCPD analysis, is a common practice to ensure accuracy and precision by correcting for variations during sample preparation and analysis. agriculturejournals.czresearchgate.net

Table 1: Illustrative GC-MS Parameters for Analysis of Related Chloropropanols

| Parameter | Condition | Source |

|---|---|---|

| Derivatization Agent | Phenylboronic acid (PBA) or Heptafluorobutyric anhydride | agriculturejournals.cznih.gov |

| Internal Standard | Deuterated 3-MCPD (e.g., 3-MCPD-d5) | agriculturejournals.czresearchgate.net |

| Ionization Mode | Electron Impact (EI), 70 eV | mdpi.com |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | agriculturejournals.cznih.gov |

| Scan Mode | Full Scan or Selected Ion Monitoring (SIM) | mdpi.com |

| Limit of Detection | As low as 0.003 - 0.8 ng/g (or µg/kg) | agriculturejournals.cznih.gov |

When analyzing samples containing a multitude of compounds, High-Resolution Gas Chromatography (HRGC) is employed to achieve superior separation. A powerful implementation of HRGC is comprehensive two-dimensional gas chromatography (GC×GC). nih.gov This technique uses two different chromatographic columns connected in series. nih.gov The effluent from the first, longer column is trapped, focused, and then rapidly re-injected onto a second, shorter column with a different stationary phase. nih.gov This process is repeated throughout the analysis, resulting in a two-dimensional chromatogram with significantly enhanced resolving power compared to conventional single-column GC.

This enhanced separation is critical for isolating target analytes from complex matrix interferences, such as those found in lipid-rich biological samples or food products. nih.govmdpi.com In GC×GC, compounds are separated based on two independent properties (e.g., volatility and polarity), which helps to resolve co-eluting peaks that would otherwise overlap in a one-dimensional separation. nih.gov When coupled with a mass spectrometer (GC×GC–MS), it provides an unparalleled level of detail for characterizing complex organic mixtures. nih.gov

To specifically detect the chloroacetate portion of the this compound molecule, Ion Chromatography (IC) is a highly effective technique. IC is adept at separating and quantifying anions, such as chloroacetate, from various matrices, particularly aqueous samples like drinking water. nih.govthermofisher.com The method typically uses an anion-exchange column to separate the target ions, followed by suppressed conductivity detection. nih.govthermofisher.com

In a typical IC setup for chloroacetic acids, a sodium carbonate or potassium hydroxide (B78521) eluent is used to carry the sample through the analytical column. nih.govgoogle.com After separation, a suppressor is used to reduce the background conductivity of the eluent, thereby increasing the signal-to-noise ratio for the analyte ions being measured by the conductivity detector. nih.govcdc.gov This method is sensitive, reliable, and can simultaneously determine multiple haloacetic acids in a single run. nih.govthermofisher.com

Table 2: Typical Ion Chromatography Conditions for Chloroacetate Analysis

| Parameter | Condition | Source |

|---|---|---|

| Technique | Suppressed Ion Chromatography with Conductivity Detection | nih.gov |

| Analytical Column | Anion Exchange (e.g., Dionex IonPac AS19-4µm, AS19-HC) | thermofisher.comgoogle.com |

| Eluent | Potassium Hydroxide (KOH) or Sodium Bicarbonate (NaHCO₃) Gradient | thermofisher.comgoogle.comcdc.gov |

| Detection | Suppressed Conductivity | nih.gov |

| Sample Preparation | Solid-Phase Extraction (SPE) for preconcentration | nih.gov |

| Analysis Time | ~20-30 minutes | nih.govthermofisher.comgoogle.com |

Sample Preparation and Extraction Protocols

The quality of analytical results is heavily dependent on the sample preparation stage. Efficient extraction and purification are essential to isolate this compound from the sample matrix and remove interfering substances.

The extraction of this compound from diverse matrices, such as soil, water, or biological tissues, requires robust and efficient methods. The choice of technique is dictated by the matrix's complexity and the analyte's chemical properties.

For solid samples, techniques like ultrasonic extraction are often employed. This method uses high-frequency sound waves to facilitate the transfer of the analyte from the sample matrix into an appropriate solvent, such as dichloromethane (B109758) or methylbenzene. mdpi.com For biological tissues, a popular and effective method is QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). This approach involves an extraction and partitioning step with a solvent (e.g., ethyl acetate) and a salt mixture, followed by a cleanup step. nih.gov For aqueous samples, Solid-Phase Extraction (SPE) is a common method for concentrating the analyte and removing interferents before IC or GC analysis. nih.gov

Following initial extraction, a purification or "cleanup" step is often necessary to remove co-extracted matrix components that could interfere with chromatographic analysis or damage the analytical column. The QuEChERS method incorporates this step through dispersive solid-phase extraction (d-SPE), where the extract is mixed with specific sorbents to bind and remove interfering substances like lipids and pigments. nih.gov

For biological samples, various adsorbent materials can be used for purification, including N-propylethylenediamine, octadecylsilane (B103800) (C18), and graphitized carbon black. nih.gov For air sampling analysis of related acidic compounds, silica (B1680970) gel sorbent tubes are used to trap the analyte, which is then desorbed for analysis; this process also serves as a purification step by selectively adsorbing the target compound. cdc.gov These techniques are vital for achieving the analytical purity required for sensitive and accurate quantification.

Development of Advanced Detection Limits and Sensitivity

The pursuit of lower detection limits and heightened sensitivity is a driving force in the development of analytical methodologies for trace-level contaminants. While specific studies on this compound are not extensively documented in publicly available literature, the analytical principles and advancements for structurally related halogenated compounds provide a strong framework for its potential detection and quantification. Techniques such as gas chromatography coupled with mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) coupled with mass spectrometry (HPLC-MS) are at the forefront of achieving the low detection levels necessary for monitoring potential environmental and biological contaminants.

For similar halogenated compounds, such as 3-chloro-1,2-propanediol (B139630) (3-MCPD), which is a well-studied food contaminant, significant progress has been made in pushing the boundaries of detection. Methods developed for 3-MCPD in various matrices have achieved detection limits in the parts-per-billion (µg/kg) range. nih.gov For instance, the use of gas chromatography with ion-trap tandem mass spectrometry (GC/ITMS/MS) has enabled detection limits between 3 and 5 µg/kg in complex food matrices like hydrolyzed vegetable protein, flour, and meat products. nih.gov

Further enhancements in sensitivity are often achieved through sophisticated sample preparation and introduction techniques. Headspace solid-phase microextraction (HS-SPME) combined with GC-MS is one such technique that has been successfully applied to other chlorinated propanols. nih.gov This method can achieve detection limits at the nanogram per milliliter (ng/mL) level in aqueous samples. nih.gov Such methodologies, which concentrate the analyte from the sample matrix before analysis, are crucial for reaching the low detection limits required for trace analysis.

The choice of ionization technique in mass spectrometry also plays a pivotal role in sensitivity. For halogenated compounds, negative chemical ionization (NCI) can offer enhanced sensitivity compared to standard electron ionization (EI) due to the electrophilic nature of the halogen atoms. While specific data for this compound is not available, the principles of these advanced analytical techniques suggest that similarly low detection limits would be achievable for this compound.

Below is an illustrative data table showing typical detection limits achieved for related halogenated compounds using advanced analytical techniques. It is important to note that these values are for compounds structurally similar to this compound and serve as a reference for potential analytical capabilities.

| Analytical Technique | Matrix | Analyte(s) | Typical Limit of Detection (LOD) |

| GC/ITMS/MS | Hydrolyzed Vegetable Protein, Flour, Meat | 3-chloro-1,2-propanediol (3-MCPD) | 3 - 5 µg/kg nih.gov |

| HS-SPME-GC-MS | Aqueous Solution (Soy Sauce) | 1,3-dichloro-2-propanol, 3-chloro-1,2-propandiol | ng/mL range nih.gov |

| GC-MS | Biological Tissues (Rat) | 3-chloro-1,2-propanediol | < 0.8 ng/g nih.gov |

Method Validation and Quality Assurance in Analytical Studies

The validation of analytical methods is a critical component of scientific research, ensuring the reliability, reproducibility, and accuracy of the obtained results. For a compound like this compound, any newly developed analytical method would need to undergo a rigorous validation process in line with international guidelines, such as those from the International Council for Harmonisation (ICH) or AOAC International. While specific validation studies for this compound are not prominent in the literature, the established validation parameters for analytical methods for similar halogenated compounds provide a clear roadmap.

Key parameters that are assessed during method validation include:

Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present. This is particularly important when analyzing complex matrices.

Linearity and Range: The demonstration that the analytical procedure has a linear response to the concentration of the analyte over a specific range. This is typically evaluated by analyzing a series of standards of known concentrations. For related compounds, linearity is often established with correlation coefficients (r²) greater than 0.99. nih.govnih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, often determined through recovery studies by spiking a blank matrix with a known amount of the analyte. Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For similar compounds, recovery rates are often in the range of 85-115%, with RSD values below 15%. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For trace contaminants, these values are often in the low µg/kg or ng/g range. nih.govnih.gov

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Quality assurance (QA) in analytical studies involves the implementation of a comprehensive system of management and technical practices to ensure that the analytical data are of the required quality. This includes the use of certified reference materials (CRMs), participation in proficiency testing schemes, regular calibration and maintenance of instruments, and thorough documentation of all analytical procedures.

The following table illustrates the typical method validation parameters that would be assessed for an analytical method intended for the quantification of this compound, based on data from related compounds.

| Validation Parameter | Typical Acceptance Criteria for Trace Analysis |

| Linearity (Correlation Coefficient, r²) | > 0.99 nih.govnih.gov |

| Accuracy (Recovery) | 80 - 120% |

| Precision (Relative Standard Deviation, RSD) | < 15% |

| Specificity/Selectivity | No significant interference at the retention time of the analyte |

| Limit of Quantitation (LOQ) | Sufficiently low to meet monitoring requirements nih.gov |

By adhering to these stringent validation and quality assurance protocols, any developed analytical method for this compound would yield data that is scientifically sound and defensible.

Theoretical and Computational Chemistry Studies

Computational Modeling of Reaction Pathways and Energetics

Computational modeling allows for the detailed exploration of reaction mechanisms, providing insights into the energy landscapes that govern chemical transformations.

A key aspect of modeling reaction pathways is the identification and characterization of transition states and intermediates. The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate.

For reactions involving 2,3-dibromopropyl chloroacetate (B1199739), such as nucleophilic substitution, computational methods can be used to locate the geometry of the transition state and calculate its energy. This information is vital for understanding the reaction's feasibility and kinetics. For example, in the reaction of ethyl bromoacetate (B1195939) with carboxylate ions, the reactivity is influenced by both electronic and steric effects, which can be modeled computationally. ias.ac.in

A potential energy surface (PES) is a multi-dimensional surface that describes the energy of a molecule or system as a function of its geometry. By mapping the PES for a reaction of 2,3-dibromopropyl chloroacetate, one can visualize the entire reaction pathway, including reactants, products, intermediates, and transition states. This provides a comprehensive picture of the reaction's energetics and helps to identify the most likely reaction mechanism. The hydrolysis of esters, for instance, can be mapped to understand the energy changes at each step of the process. youtube.comyoutube.com

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms, MD simulations can model the movements of molecules and their interactions with their environment.

For this compound, MD simulations are particularly useful for:

Conformational Analysis: The molecule has several rotatable bonds, leading to a variety of possible conformations. MD simulations can explore the conformational space and determine the relative populations of different conformers in various environments.

Solvent Effects: The behavior of a molecule can be significantly influenced by the solvent. MD simulations can explicitly model the interactions between this compound and solvent molecules, such as water. This is crucial for understanding its solubility, stability, and reactivity in aqueous environments. A study on the heat of phase transition of various chloroacetates, including propyl chloroacetate, utilized MD simulations to calculate the entropies in both bulk and surface phases, demonstrating the influence of the alkyl chain and chloro-substitution on these properties. acs.org

All-atom MD simulations have been successfully used to study the dynamics of small organic molecules in aqueous solutions and at interfaces, providing detailed insights into their absorption and mobility. rsc.orgutwente.nlrsc.org Such studies on this compound would reveal how it interacts with water molecules and how its structure and dynamics are affected by the solvent.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity or chemical reactivity. mdpi.com These models are predicated on the principle that the structural and physicochemical properties of a molecule determine its interactions with biological systems or its reactivity in chemical processes. For a compound like this compound, QSAR modeling can be instrumental in predicting its reactivity, particularly its potential as a DNA-reactive agent.

The development of a QSAR model for this compound would involve several key steps. Initially, a dataset of compounds structurally related to this compound with known reactivity data would be compiled. Molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, would then be calculated. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical, among others. For a halogenated compound like this compound, relevant descriptors might include those related to its size, shape, lipophilicity (logP), and electronic properties such as partial atomic charges and the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which can indicate susceptibility to nucleophilic attack.

Statistical methods, such as multiple linear regression or partial least squares, are then employed to build a mathematical model that links these descriptors to the observed reactivity. The predictive power of the resulting QSAR model is rigorously evaluated through internal and external validation techniques to ensure its robustness and reliability for predicting the reactivity of new or untested compounds. nih.gov

The structural features of this compound, specifically the presence of bromine and chlorine atoms, are significant "structural alerts" for DNA reactivity. nih.gov These features suggest that the compound could act as an alkylating agent, capable of forming covalent bonds with nucleophilic sites in DNA, a mechanism strongly associated with carcinogenicity. nih.gov A QSAR model could quantify the contribution of these structural features to its reactivity, providing a predictive framework for its potential biological effects without the need for extensive experimental testing.

To illustrate the types of data used in QSAR modeling for chemical reactivity, the following table provides a hypothetical set of descriptors and their corresponding reactivity values for a series of related halogenated compounds.

| Compound | Molecular Weight ( g/mol ) | LogP | LUMO Energy (eV) | Experimental Reactivity (Relative Rate) |

| 1,2-Dichloroethane | 98.96 | 1.48 | -2.5 | 1.0 |

| 1,2-Dibromoethane | 187.86 | 1.76 | -2.8 | 5.2 |

| 1-Bromo-2-chloroethane | 143.41 | 1.62 | -2.6 | 3.1 |

| This compound | 292.88 | (Predicted) | (Predicted) | (Predicted by Model) |

| 1,2,3-Trichloropropane | 147.43 | 2.1 | -2.7 | 2.5 |

This table is illustrative and does not represent actual experimental data for all compounds listed.

Application of Machine Learning Algorithms in Predicting Chemical Behavior

Machine learning (ML), a subset of artificial intelligence, has emerged as a powerful tool in computational chemistry for predicting the behavior of chemical compounds. nih.gov Unlike traditional QSAR models that often rely on linear statistical methods, ML algorithms can capture complex, non-linear relationships between molecular features and chemical properties. nih.govresearchgate.net For this compound, ML models can be developed to predict a range of behaviors, including its reactivity, toxicity, and metabolic fate.

Several types of supervised machine learning algorithms are commonly used in this context. nih.gov These include:

Support Vector Machines (SVM): SVMs are effective for both classification (e.g., classifying a compound as reactive or non-reactive) and regression (e.g., predicting a specific reaction rate) tasks. rsc.org

Random Forests (RF): This algorithm builds a multitude of decision trees and merges them to get a more accurate and stable prediction.

Artificial Neural Networks (ANN): ANNs, and their more complex counterparts, Deep Learning (DL) models, are inspired by the structure of the human brain and are capable of modeling highly intricate patterns in data. nih.gov

The process of applying machine learning to predict the chemical behavior of this compound would begin with the curation of a large dataset. This dataset would contain a diverse set of molecules, including halogenated compounds, with their corresponding known chemical behaviors. Each molecule would be represented by a set of molecular descriptors or "fingerprints," which are numerical representations of its structure.

The ML model is then trained on this dataset, learning the complex relationships between the molecular representations and the observed behaviors. mdpi.com The performance of the trained model is then assessed using a separate test set of compounds that were not used during the training phase. rsc.org

For instance, a machine learning model could be trained on a large database of compounds with experimentally determined DNA reactivity. By inputting the molecular descriptors of this compound into the trained model, a prediction of its reactivity could be obtained. These models can often achieve higher predictive accuracy than traditional QSAR models, especially for large and diverse chemical datasets. nih.gov

The following table illustrates how different machine learning models might perform in predicting a specific chemical behavior, such as toxicity, based on a hypothetical dataset.

| Machine Learning Algorithm | Training Set Accuracy | Test Set Accuracy | Key Features |

| Support Vector Machine (SVM) | 88% | 85% | Effective in high-dimensional spaces, versatile. rsc.org |

| Random Forest (RF) | 92% | 89% | Robust to overfitting, provides feature importance. |

| Artificial Neural Network (ANN) | 94% | 91% | Can model complex non-linear relationships. nih.gov |

This table is for illustrative purposes and the accuracy values are hypothetical.

Future Research Directions and Emerging Areas

Design and Synthesis of Novel 2,3-Dibromopropyl Chloroacetate (B1199739) Derivatives with Tunable Properties

The functional group combination in 2,3-dibromopropyl chloroacetate provides multiple reaction sites for creating a diverse library of new molecules. Future research will likely focus on selectively modifying these sites to fine-tune the chemical and physical properties of the resulting derivatives for specific applications.

The bromine and chlorine atoms are excellent leaving groups, making them susceptible to nucleophilic substitution reactions. wikipedia.orgncert.nic.in This allows for the introduction of a wide array of functional groups. For instance, reaction with azides could yield azido-derivatives, which are precursors to amines or can be used in "click" chemistry. wikipedia.org Similarly, substitution with thiols, amines, or alkoxides could lead to new compounds with potentially valuable biological or material properties. The ester group itself is also a target for modification. It can undergo hydrolysis to form the corresponding carboxylic acid, or transesterification to introduce different alkyl or aryl groups, thereby altering properties like solubility and volatility. libretexts.orgnumberanalytics.com

Another promising area is the use of modern synthetic techniques, such as visible light-mediated photoredox catalysis, to create novel halogenated derivatives. rsc.org This approach could offer new pathways for selective functionalization that are not achievable through traditional thermal methods.

Table 1: Potential Avenues for Derivative Synthesis

| Reaction Type | Reagent/Condition | Potential Derivative | Potential Properties to Tune |

| Nucleophilic Substitution | Sodium Azide (NaN₃) | Azido-substituted propyl chloroacetate | Precursor for amines, Click chemistry handle |

| Nucleophilic Substitution | Ammonia (NH₃) | Amino-substituted propyl chloroacetate | Altered polarity, potential biological activity |

| Nucleophilic Substitution | Sodium Thiolate (NaSR) | Thioether-substituted propyl chloroacetate | Altered reactivity, potential for metal coordination |

| Hydrolysis | Acid/Base and Water | 2,3-Dibromopropyl-2-carboxylic acid | Increased polarity, precursor for other esters |

| Transesterification | Alcohol (R'OH) and Catalyst | 2,3-Dibromopropyl R'-ester | Modified volatility, solubility, and steric bulk |

| Photoredox Catalysis | Light, Photocatalyst, Reagent | Novel halogenated or functionalized analogs | Access to unique chemical space |

Exploration of Stereoselective Synthetic Approaches

The carbon atom at the second position of the propyl chain in this compound is a stereocenter. Consequently, the compound can exist as two enantiomers. The biological activity and material properties of chiral molecules are often dependent on their specific stereochemistry. Therefore, a significant future research direction is the development of synthetic methods that can selectively produce one enantiomer over the other.

Currently, the synthesis of similar compounds often results in a racemic mixture (an equal mixture of both enantiomers). ncert.nic.in Future work could explore the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the synthesis. For example, stereoselective bromination of an appropriate allyl chloroacetate precursor could be investigated. Another approach could involve the enzymatic resolution of the racemic mixture, where an enzyme selectively reacts with one enantiomer, allowing for the separation of the other. The development of stereoselective routes to α,β-unsaturated esters is an area of active research and could potentially be adapted for precursors to this compound. rsc.org

Table 2: Proposed Stereoselective Synthesis Strategies

| Strategy | Description | Potential Outcome |

| Asymmetric Catalysis | Use of a chiral catalyst during the halogenation or esterification step. | Enantiomerically enriched this compound. |

| Chiral Auxiliary | Covalent attachment of a chiral molecule to a precursor to direct the stereochemical outcome of a reaction, followed by its removal. | Synthesis of a single enantiomer. |

| Enzymatic Resolution | Use of an enzyme (e.g., a lipase) to selectively hydrolyze one enantiomer of the ester, allowing for separation. | Separation of the two enantiomers from a racemic mixture. |

Investigation of the Compound's Role in Catalyst Development

The reactivity of the carbon-halogen bonds in this compound suggests its potential use as a precursor or component in catalytic systems. The bromine and chlorine atoms can participate in various reactions that are central to catalysis.

One area of exploration is its use in forming organometallic reagents through halogen-metal exchange. acs.org These reagents are powerful tools in organic synthesis for creating new carbon-carbon bonds. Investigating the selective reaction of either the bromine or chlorine atoms with metals like magnesium or lithium could lead to new and useful synthetic intermediates.

Furthermore, the compound could be explored in the context of transfer halogenation reactions. Recent research has shown that simple alkyl bromides can catalyze the transfer of chlorine from a chlorine source to an organic molecule. nih.gov Investigating whether this compound or its derivatives can act as catalysts or reagents in such transformations is a potential avenue for future research. The presence of multiple halogen atoms could lead to interesting reactivity and selectivity.

Table 3: Potential Catalytic Applications and Research Areas

| Research Area | Proposed Role of this compound | Potential Outcome |

| Organometallic Reagent Synthesis | Precursor for Grignard or organolithium reagents via halogen-metal exchange. | Development of new synthetic tools for carbon-carbon bond formation. |

| Transfer Halogenation | Potential catalyst or reagent in chlorine or bromine transfer reactions. | New methods for the selective halogenation of organic molecules. |

| Precursor for Catalyst Ligands | The functional groups could be modified to create ligands for transition metal catalysts. | Development of new catalysts with unique reactivity and selectivity. |

Advanced Strategies for Environmental Management and Remediation of Halogenated Esters

Halogenated organic compounds are a class of chemicals that can be persistent in the environment and may require specialized remediation strategies. nih.gov While the specific environmental fate of this compound is not well-documented, research into the remediation of related halogenated compounds provides a roadmap for future investigations.

Bioremediation, which uses microorganisms to break down contaminants, is a promising and sustainable approach. researchgate.netnih.gov Research could focus on identifying or engineering bacteria that can dehalogenate this compound through respiratory or metabolic processes. researchgate.net

Physical remediation methods, such as adsorption onto materials like activated carbon or biochar, could also be explored to remove the compound from contaminated water or soil. nih.gov Chemical remediation techniques, such as electrochemical reduction, offer another avenue for breaking down halogenated pollutants into less harmful substances. nih.gov Future studies would need to determine the efficacy of these different strategies for this compound and optimize the conditions for its removal.

Table 4: Potential Environmental Remediation Strategies

| Remediation Strategy | Mechanism | Key Research Questions |

| Bioremediation | Use of microorganisms (e.g., organohalide-respiring bacteria) to enzymatically break carbon-halogen bonds. | Isolation and characterization of effective microbial strains; understanding the degradation pathway. |

| Adsorption | Binding of the compound to the surface of porous materials like activated carbon or biochar. | Determining the adsorption capacity and kinetics; evaluating the potential for regeneration of the adsorbent. |

| Electrochemical Reduction | Application of an electric current to drive the reductive dehalogenation of the compound. | Identifying optimal electrode materials and reaction conditions; analyzing breakdown products. |

| Thermal Desorption | Heating contaminated soil or materials to volatilize the compound for collection and treatment. | Determining the efficiency of volatilization and the stability of the compound at elevated temperatures. |

Interdisciplinary Research Integrating Materials Science and Organic Synthesis for Novel Applications

The intersection of organic synthesis and materials science offers exciting possibilities for creating new materials with tailored properties. The unique structure of this compound makes it an interesting candidate for such interdisciplinary research.

One major area of potential is in polymer chemistry. The compound could be explored as a monomer or a functional additive. For example, after converting the ester to a carboxylic acid or an alcohol, it could be incorporated into polyesters or polyurethanes. The presence of bromine atoms would likely impart flame-retardant properties to the resulting polymer, an area of high commercial importance. researchgate.net The high atomic weight of bromine could also be used to create polymers with a high refractive index for optical applications.

Furthermore, the reactivity of the halogen atoms allows for the grafting of these molecules onto surfaces or into other polymer structures, creating new materials with modified surface properties. The general utility of halogenated compounds as intermediates in the synthesis of pharmaceuticals and agrochemicals also suggests that derivatives of this compound could be explored as building blocks in these areas. rsc.org

Table 5: Interdisciplinary Research and Potential Applications

| Field | Potential Application | Research Direction |

| Polymer Science | Flame-retardant additive or monomer. | Synthesis and characterization of polymers containing the 2,3-dibromopropyl moiety and testing their flame retardancy. |

| Materials Science | High refractive index polymers. | Incorporation into optical polymers and measurement of their refractive properties. |

| Surface Chemistry | Surface modification agent. | Grafting of the molecule onto surfaces to alter properties like hydrophobicity or reactivity. |

| Medicinal Chemistry | Scaffold for drug discovery. | Synthesis of derivatives and screening for biological activity. |

| Agrochemicals | Precursor for new pesticides or herbicides. | Design and synthesis of new active ingredients based on the compound's structure. |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Tris(2,3-Dibromopropyl) Phosphate in laboratory settings?

- Methodological Answer :

-

Training : Personnel must undergo OSHA-compliant training (1910.156) for firefighting and spill management .

-

PPE : Wear protective clothing, gloves, and eye protection to prevent skin/eye irritation and systemic absorption .

-

Ventilation : Use local exhaust ventilation or enclosed systems to minimize inhalation exposure .

-

Storage : Store in tightly sealed containers in cool, well-ventilated areas away from strong acids/bases .

-

Spill Management : Evacuate non-protected personnel, eliminate ignition sources, and use absorbent materials for containment .

| Hazard Type | Severity (0–4) | Mitigation |

|---|---|---|

| Fire Risk | 2 (Moderate) | Use CO₂/dry chemical extinguishers |

| Carcinogenicity | 3 (Serious) | Limit exposure via engineering controls |

| Skin Irritation | 2 (Moderate) | Immediate washing post-exposure |

Q. What analytical techniques are suitable for characterizing the purity and structure of Tris(2,3-Dibromopropyl) Phosphate?

- Methodological Answer :

- Chromatography : Gas chromatography (GC) or high-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) for purity assessment and structural confirmation. Reference standards like PFRS-026S (AccuStandard) are recommended .

- Spectroscopy : Fourier-transform infrared (FTIR) to identify functional groups (e.g., P=O stretch at ~1250 cm⁻¹) and bromine signatures .

- Physical Properties : Measure density (2.27 g/cm³ at 25°C) and boiling point (544.2°C) to validate consistency with literature .

Q. What are the primary research applications of Tris(2,3-Dibromopropyl) Phosphate in material science?

- Methodological Answer :

- Flame Retardancy : Incorporated into unsaturated polyesters (15–20 wt%) and polyurethane foams (10–30 wt%) to meet UL94 V-0 standards. Efficacy is tested via cone calorimetry to measure heat release rates .

- Textile Treatments : Applied to synthetic fabrics (e.g., polyester) at 5–15% loading; evaluate flame resistance via vertical flame tests (ASTM D6413) .

- Environmental Studies : Monitor leaching rates using accelerated aging tests (e.g., 70°C/75% RH for 7 days) followed by GC-MS analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported carcinogenic data for Tris(2,3-Dibromopropyl) Phosphate across different studies?

- Methodological Answer :

- Dose-Response Analysis : Conduct in vivo studies (e.g., rodent models) using graded doses (0–500 mg/kg/day) to establish threshold effects. Compare results with epidemiological data from occupational exposures .

- Mechanistic Studies : Use Ames tests for mutagenicity and Western blotting to assess oncogenic pathways (e.g., p53 activation). Discrepancies may arise from metabolic differences across species .

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to harmonize data from NTP, IARC, and EPA assessments, adjusting for study design variability .

Q. What experimental approaches are used to study the environmental degradation pathways of Tris(2,3-Dibromopropyl) Phosphate?

- Methodological Answer :

-

Hydrolysis Studies : Expose the compound to pH-varied solutions (pH 4–10) at 25–50°C. Monitor bromide ion release via ion chromatography to track debromination .

-

Photolysis : Use UV irradiation (λ = 254 nm) in aqueous media; identify degradation products (e.g., dibromopropanol) via LC-QTOF-MS .

-

Microbial Degradation : Inoculate soil/water samples with Sphingomonas spp. and measure half-life (t₁/₂) under aerobic/anaerobic conditions .

| Pathway | Conditions | Major Products |

|---|---|---|

| Hydrolysis | pH 9, 50°C | 2,3-Dibromopropanol, H₃PO₄ |

| Photolysis | UV, 48h | Monobrominated derivatives |

| Biodegradation | 30°C, 28 days | CO₂, Br⁻ ions |

Q. What methodologies are employed to assess the interaction of Tris(2,3-Dibromopropyl) Phosphate with polymeric matrices in flame-retardant applications?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (Td) of polymer composites to evaluate thermal stability. Optimal loading reduces Td by <10% compared to pure polymer .

- Rheological Studies : Assess viscosity changes during processing (e.g., extrusion at 200°C) to identify plasticizing effects .

- Synergistic Testing : Combine with halogen-free retardants (e.g., alumina trihydrate) and measure LOI (Limiting Oxygen Index) improvements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.